![molecular formula C22H44O2Sn B15162075 Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane CAS No. 158734-39-5](/img/structure/B15162075.png)
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane is an organotin compound with the molecular formula C19H38O2Sn It is characterized by the presence of a tin (Sn) atom bonded to a tributyl group and a pentenyl group substituted with an oxan-2-yloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane typically involves the reaction of tributylstannane with a suitable pentenyl derivative. One common method is the reaction of tributylstannane with 5-bromo-1-pentene in the presence of a base such as sodium hydride (NaH) to form the corresponding stannane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic oxide.
Reduction: It can be reduced to form the corresponding stannane.
Substitution: The pentenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of stannic oxide (SnO2).
Reduction: Formation of the corresponding stannane.
Substitution: Formation of substituted pentenyl derivatives.
Aplicaciones Científicas De Investigación
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the activity of enzymes and altering biochemical pathways. The oxan-2-yloxy moiety can also interact with biological membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
Tributylpropynylstannane: Similar in structure but with a propynyl group instead of a pentenyl group.
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane: Similar but with a prop-1-en-1-yl group.
Uniqueness
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane is unique due to its specific pentenyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
158734-39-5 |
|---|---|
Fórmula molecular |
C22H44O2Sn |
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
tributyl-[5-(oxan-2-yloxy)pent-1-enyl]stannane |
InChI |
InChI=1S/C10H17O2.3C4H9.Sn/c1-2-3-5-8-11-10-7-4-6-9-12-10;3*1-3-4-2;/h1-2,10H,3-9H2;3*1,3-4H2,2H3; |
Clave InChI |
JWTQERIFUKZIEN-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C=CCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




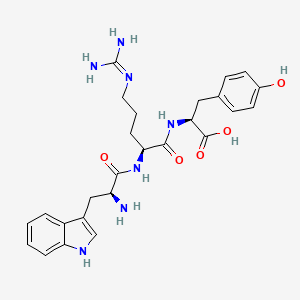
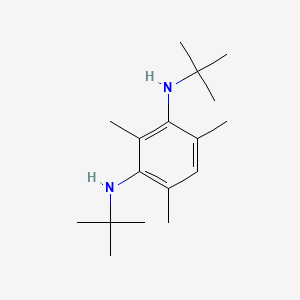
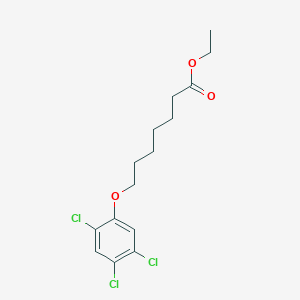
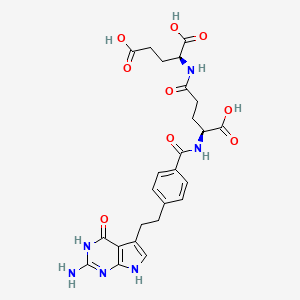
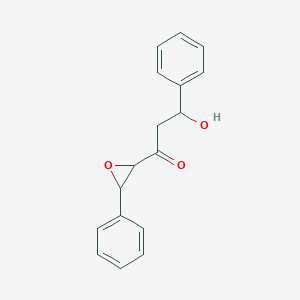

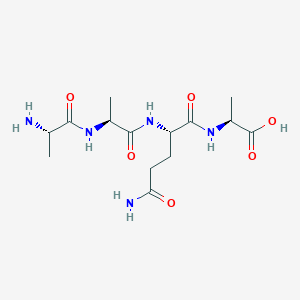
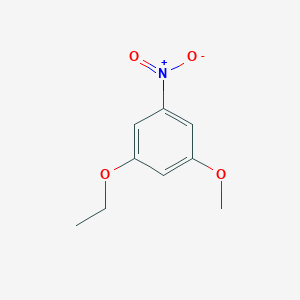
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)

![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
